molecular formula C24H26N2O5 B1680802 3-Hydroxy Carvedilol CAS No. 146574-43-8

3-Hydroxy Carvedilol

Cat. No. B1680802
M. Wt: 422.5 g/mol
InChI Key: RWDSIYCVHJZURY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Carvedilol involves various methods as reported in the literature . A study has reported the synthesis of new carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate .


Molecular Structure Analysis

The molecular structure of Carvedilol has been analyzed using various techniques such as XRPD, FT-IR, solid-state NMR, SEM, TEM, DSC, and specific surface area . The optimized Carvedilol-loaded ethosomes were spherical in shape .


Chemical Reactions Analysis

Carvedilol undergoes various chemical reactions. For instance, a study has reported the enhancement of the solubility of Carvedilol by preparing cocrystals using hydrochlorothiazide (HCT), a diuretic drug, as a coformer .


Physical And Chemical Properties Analysis

The physical and chemical properties of Carvedilol have been analyzed using various techniques such as DSC, PXRD, FTIR, Raman, and SEM .

Scientific Research Applications

Transdermal Therapeutic Systems

3-Hydroxy Carvedilol, as part of Carvedilol, has been studied in the development of transdermal therapeutic systems. Research shows that Carvedilol can be effectively administered through skin patches, providing steady-state plasma concentrations and improved bioavailability compared to oral administration. This method significantly controlled hypertension in experimental settings, indicating its potential in hypertension therapy (Ubaidulla et al., 2007).

Cardiac Mitochondrial Bioenergetics

Carvedilol, including its hydroxylated metabolites like 3-Hydroxy Carvedilol, has been shown to protect cardiac mitochondria from oxidative stress. Studies indicate that Carvedilol acts as an uncoupler of oxidative phosphorylation in mitochondria, highlighting its role in myocardial energetics and potential protective effects in heart health (Oliveira et al., 2000).

Antioxidant Properties

Research comparing Carvedilol with its metabolites, including 3-Hydroxy Carvedilol, found that these metabolites exhibit strong radical-inhibiting antioxidant properties. Particularly, 3-Hydroxy Carvedilol displayed even more potent activity than some benchmark antioxidants. This suggests the significance of Carvedilol's metabolites, including 3-Hydroxy Carvedilol, in its overall antioxidant effect (Malig et al., 2017).

Pharmacokinetics and Metabolite Analysis

Carvedilol's metabolites, including 3-Hydroxy Carvedilol, have been a focus in pharmacokinetic studies. These studies involve developing methods for simultaneous determination of Carvedilol and its metabolites in human plasma, crucial for understanding the drug's efficacy and safety profile (Furlong et al., 2012).

Role in Cardioprotection

Studies have shown that Carvedilol, and by extension its metabolites like 3-Hydroxy Carvedilol, exhibit cardioprotective effects. These effects include preventing ischemia-perfusion-induced necrosis and apoptosis in cardiomyocytes. The antiapoptotic effects are believed to be independent of its β-adrenoceptor blocking effects, indicating a broader therapeutic potential (Schwarz et al., 2003).

Solid Forms and Dissolution Profiles

Research on Carvedilol's solid forms, including its polymorphs and hydrates, has implications for its various metabolites like 3-Hydroxy Carvedilol. Understanding these solid forms is essential for optimizing drug formulation and enhancing its bioavailability, especially for poorly water-soluble drugs (Prado et al., 2014).

Nanoparticle Drug Delivery

Studies have explored using hydroxycarbonate apatite nanoparticles for the oral delivery of poorly soluble drugs like Carvedilol. This approach aims to improve the dissolution rate and increase the bioavailability of drugs, including its metabolites (Zhao et al., 2012).

Safety And Hazards

Carvedilol has certain safety and hazard considerations. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Future research is focusing on enhancing the solubility and dissolution rate of Carvedilol. For instance, a study has reported the successful optimization of Carvedilol-loaded ethosomes formulation, which can serve as a promising transdermal delivery system for Carvedilol . Another study has suggested the potential of statins for anthracycline cardioprotection .

properties

IUPAC Name

4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDSIYCVHJZURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932859
Record name 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Carvedilol

CAS RN

146574-43-8
Record name SB 211475
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Malig, Z Xiao, SRW Chen, TG Back - Bioorganic & Medicinal Chemistry …, 2016 - Elsevier
… In particular, the antioxidant properties of the 3-hydroxy carvedilol derivative 2 (also known as BM-910228 or SB 211475) are associated with infarct-limiting and antiapoptotic activity …
Number of citations: 5 www.sciencedirect.com
T Gangnus, BB Burckhardt… - Drug Testing and …, 2021 - Wiley Online Library
… guidelines, accuracy, precision, sensitivity and internal standard normalised matrix effects were further successfully validated with the exception of those for 3-hydroxy carvedilol, which …

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